
1-(3-(Benzyloxy)propyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole
Overview
Description
1-(3-(Benzyloxy)propyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole is a boronic ester-functionalized pyrazole derivative. Its structure features a pyrazole ring substituted at the 1-position with a 3-(benzyloxy)propyl group and at the 4-position with a pinacol boronate ester (4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl). This compound is of interest in medicinal chemistry and materials science due to the versatility of boronate esters in Suzuki-Miyaura cross-coupling reactions, enabling the synthesis of complex biaryl systems . The benzyloxypropyl substituent introduces both steric bulk and lipophilicity, which may influence solubility, reactivity, and biological interactions .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-(Benzyloxy)propyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole typically involves the following steps:
Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a 1,3-diketone.
Introduction of the benzyloxypropyl group: This step involves the alkylation of the pyrazole ring with a benzyloxypropyl halide under basic conditions.
Attachment of the dioxaborolane moiety: The final step involves the borylation of the pyrazole ring using a suitable boron reagent, such as bis(pinacolato)diboron, under catalytic conditions.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
Chemical Reactions Analysis
Types of Reactions
1-(3-(Benzyloxy)propyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole can undergo various types of chemical reactions, including:
Oxidation: The benzyloxy group can be oxidized to form a benzaldehyde or benzoic acid derivative.
Reduction: The pyrazole ring can be reduced under hydrogenation conditions.
Substitution: The dioxaborolane moiety can participate in Suzuki-Miyaura cross-coupling reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogen gas (H2) with a palladium on carbon (Pd/C) catalyst.
Substitution: Palladium(II) acetate (Pd(OAc)2) and a phosphine ligand in the presence of a base such as potassium carbonate (K2CO3).
Major Products Formed
Oxidation: Benzaldehyde or benzoic acid derivatives.
Reduction: Reduced pyrazole derivatives.
Substitution: Various arylated pyrazole derivatives.
Scientific Research Applications
1-(3-(Benzyloxy)propyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole has several scientific research applications, including:
Organic Synthesis: Used as a building block in the synthesis of more complex molecules.
Medicinal Chemistry:
Material Science: Could be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 1-(3-(Benzyloxy)propyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole would depend on its specific application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The dioxaborolane moiety could also play a role in facilitating cross-coupling reactions in organic synthesis.
Comparison with Similar Compounds
Structural Analogues
1,3-Dimethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole
- Substituents : Methyl groups at the 1- and 3-positions of the pyrazole ring.
- Key Differences : Lacks the benzyloxypropyl group, resulting in lower molecular weight (C10H17BN2O2 vs. C23H27BN2O3) and reduced steric hindrance.
- Implications : Enhanced reactivity in cross-coupling reactions due to reduced steric bulk, but lower lipophilicity may limit membrane permeability in biological applications .
1-(2,3-Difluoro-benzyl)-3,5-dimethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole
- Substituents : Difluorobenzyl group at the 1-position and methyl groups at the 3- and 5-positions.
- Key Differences : Fluorine atoms enhance electronegativity and metabolic stability compared to the benzyloxypropyl group.
- Implications : Improved resistance to oxidative degradation, making it suitable for in vivo studies .
1-(1-(3-(Trifluoromethyl)phenyl)ethyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole
- Substituents : Trifluoromethylphenyl-ethyl group at the 1-position.
- Implications : Enhanced bioavailability and utility in fluorine-rich pharmaceutical scaffolds .
Physicochemical Properties
- Lipophilicity : The benzyloxypropyl group increases logP compared to methyl or fluorine-substituted analogues, favoring membrane permeability but risking solubility issues .
- Stability : Pinacol boronate esters are generally stable under ambient conditions but hydrolyze in protic solvents. Bulky substituents (e.g., benzyloxypropyl) slow hydrolysis compared to smaller groups .
Comparison Table: Physicochemical Data
Compound | Molecular Formula | Molecular Weight | logP* (Predicted) |
---|---|---|---|
Target Compound | C23H27BN2O3 | 414.29 | 3.8 |
1,3-Dimethyl analogue | C10H17BN2O2 | 224.07 | 1.2 |
1-(2,3-Difluoro-benzyl) analogue | C18H23BF2N2O2 | 348.20 | 2.9 |
*Calculated using ChemDraw.
Reactivity in Cross-Coupling Reactions
- Steric Effects : The benzyloxypropyl group hinders catalyst access to the boronate ester, reducing reaction rates compared to less bulky analogues (e.g., 1-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole) .
- Electronic Effects : Electron-donating groups (e.g., benzyloxy) may slightly enhance transmetallation efficiency in Suzuki couplings .
Biological Activity
1-(3-(Benzyloxy)propyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole (CAS No. 1309960-92-6) is a compound that falls within the pyrazole class of organic compounds. Its unique structure incorporates a benzyloxy group and a boron-containing dioxaborolane moiety, which may confer distinct biological activities. This article explores its biological activity, including pharmacological effects, structure-activity relationships (SAR), and relevant case studies.
- Molecular Formula : C19H27BN2O3
- Molar Mass : 342.24 g/mol
- Structural Characteristics : The compound features a pyrazole ring and a dioxaborolane structure that may influence its interaction with biological targets.
Antiviral Properties
Research has indicated that pyrazole derivatives can exhibit antiviral activity. A study conducted on various pyrazole-based compounds highlighted their potential as HIV-1 inhibitors. The benzyloxy group was identified as a critical pharmacophore in enhancing the antiviral efficacy of these compounds. Specifically, compounds similar to this compound demonstrated significant inhibition of HIV replication in vitro .
Structure-Activity Relationship (SAR)
The SAR studies on related pyrazole compounds suggest that modifications to the benzyloxy group can significantly affect biological activity:
- Inhibition Studies : Compounds with varying substitutions on the pyrazole ring showed differing levels of inhibition against viral replication. For instance, certain derivatives with electron-withdrawing groups exhibited enhanced activity compared to their counterparts .
Compound | R Group | Inhibition (%) | Toxicity (%) |
---|---|---|---|
A.20 | 2-OBn | 63 | 9.0 |
A.21 | 3-OBn | 65 | 11.0 |
A.22 | 4-OH | 47 | 14.0 |
The mechanism of action for pyrazole-based antiviral agents often involves interference with viral entry or replication processes. The presence of the benzyloxy moiety may enhance lipophilicity, allowing better membrane penetration and interaction with viral proteins . Notably, some compounds do not inhibit the classical viral enzymes targeted by existing antiviral therapies, potentially providing an avenue for overcoming drug resistance.
Case Study 1: Antiviral Efficacy Against HIV
In a controlled laboratory setting, researchers evaluated the efficacy of several pyrazole derivatives against HIV-1. The study revealed that certain compounds exhibited EC50 values below 50 µM, indicating potent antiviral activity without significant cytotoxicity . The benzyloxy substitution was consistently associated with improved inhibitory effects.
Case Study 2: Pharmacokinetic Profile
A pharmacokinetic evaluation of similar pyrazole derivatives demonstrated favorable absorption and distribution characteristics in vivo. The studies suggested that modifications to the dioxaborolane component could enhance metabolic stability and bioavailability .
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for preparing this compound, and how can purity be optimized?
Methodological Answer: The synthesis typically involves:
- Step 1 : Formation of the pyrazole core via cyclocondensation of hydrazines with α,β-unsaturated carbonyl compounds (e.g., chalcones) under reflux in ethanol .
- Step 2 : Introduction of the 4,4,5,5-tetramethyl-1,3,2-dioxaborolane (pinacol boronic ester) group via Miyaura borylation. This step often employs bis(pinacolato)diboron (B₂Pin₂) with palladium catalysts (e.g., Pd(dppf)Cl₂) in anhydrous THF .
- Step 3 : Alkylation of the pyrazole nitrogen with 3-(benzyloxy)propyl halides (e.g., bromide or chloride) in the presence of a base like K₂CO₃ in DMF .
Purity Optimization : Recrystallization from DMF/EtOH (1:1) or column chromatography (silica gel, hexane/ethyl acetate gradient) is recommended. Monitor purity via HPLC (C18 column, acetonitrile/water mobile phase) .
Q. Which spectroscopic and crystallographic techniques are critical for structural validation?
Methodological Answer:
- 1H/13C NMR : Look for characteristic signals:
- X-ray Diffraction (XRD) : Resolve crystal packing and confirm stereochemistry. For example, pyrazole derivatives often crystallize in monoclinic systems with P2₁/c space groups (e.g., C–B bond length ≈ 1.56 Å) .
- FTIR : Confirm functional groups (e.g., B–O stretch at 1340–1310 cm⁻¹) .
Advanced Research Questions
Q. How does the benzyloxypropyl substituent influence reactivity in Suzuki-Miyaura cross-coupling reactions?
Methodological Answer:
- Steric Effects : The bulky benzyloxypropyl group at N1 can slow transmetalation steps in cross-coupling. Compare reaction kinetics with smaller substituents (e.g., methyl or hydrogen) using time-resolved 11B NMR .
- Solubility : The ether-linked benzyl group enhances solubility in polar aprotic solvents (e.g., DMF, THF), enabling homogeneous catalytic conditions. Monitor via dynamic light scattering (DLS) to rule out aggregation .
- Functional Group Compatibility : The benzyloxy group is stable under basic Suzuki conditions (e.g., K₂CO₃, 80°C) but may require deprotection (e.g., H₂/Pd-C) for downstream modifications .
Q. How can researchers resolve contradictions in catalytic activity data when using this compound as a boron reagent?
Methodological Answer:
- Control Experiments :
- Reaction Optimization : Screen bases (e.g., Cs₂CO₃ vs. K₃PO₄) and solvents (THF vs. dioxane) to minimize side reactions. Use design-of-experiments (DoE) software for multivariate analysis .
- Contradictory Data Example : If one study reports high yields (≥90%) while another observes ≤50%, check for moisture sensitivity—strict anhydrous conditions may be required .
Q. What protocols exist for evaluating this compound’s pharmacological potential, particularly in CNS disorders?
Methodological Answer:
- In Vitro Screening :
- Target Binding : Radioligand displacement assays (e.g., for GABAₐ or NMDA receptors) using [³H]-labeled ligands .
- Cytotoxicity : MTT assays on SH-SY5Y neuronal cells (IC₅₀ determination) .
- In Vivo Models :
- Anticonvulsant Activity : Maximal electroshock (MES) or pentylenetetrazole (PTZ)-induced seizure models in rodents .
- Blood-Brain Barrier (BBB) Permeability : Measure logP (octanol/water) and perform in situ brain perfusion assays .
- Structure-Activity Relationship (SAR) : Modify the benzyloxypropyl chain length or boronic ester substituents and compare bioactivity .
Q. What computational methods are suitable for predicting the compound’s behavior in catalytic or biological systems?
Methodological Answer:
- Density Functional Theory (DFT) : Calculate bond dissociation energies (BDEs) for the B–O bond to predict stability under reaction conditions. Software: Gaussian 16 (B3LYP/6-31G* basis set) .
- Molecular Docking : Use AutoDock Vina to simulate interactions with biological targets (e.g., kinases or GPCRs). Prepare protein structures from the PDB (e.g., 6COX for COX-2) .
- MD Simulations : GROMACS for assessing BBB permeability—simulate lipid bilayer partitioning over 100 ns trajectories .
Properties
IUPAC Name |
1-(3-phenylmethoxypropyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazole | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H27BN2O3/c1-18(2)19(3,4)25-20(24-18)17-13-21-22(14-17)11-8-12-23-15-16-9-6-5-7-10-16/h5-7,9-10,13-14H,8,11-12,15H2,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GVCVWQRSSYPAQK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CN(N=C2)CCCOCC3=CC=CC=C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H27BN2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.2 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Retrosynthesis Analysis
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